molecular formula C22H17ClN4OS B12051961 4-((4-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-78-0

4-((4-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12051961
CAS No.: 478253-78-0
M. Wt: 420.9 g/mol
InChI Key: JFAIDFBYTNBWTH-ZVHZXABRSA-N
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Description

4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C22H17ClN4OS and a molecular weight of 420.924 g/mol . This compound is part of the 1,2,4-triazole family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)benzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with hydrazine derivatives to form the 1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. The hydrosulfide group can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((4-(BENZYLOXY)BENZYLIDENE)AMINO)5-(2-CL-PH)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific substitution pattern and the presence of the hydrosulfide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

478253-78-0

Molecular Formula

C22H17ClN4OS

Molecular Weight

420.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H17ClN4OS/c23-20-9-5-4-8-19(20)21-25-26-22(29)27(21)24-14-16-10-12-18(13-11-16)28-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,26,29)/b24-14+

InChI Key

JFAIDFBYTNBWTH-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

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